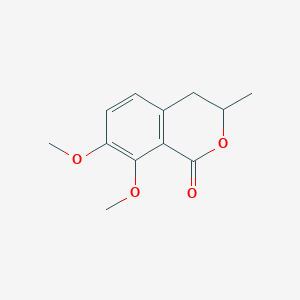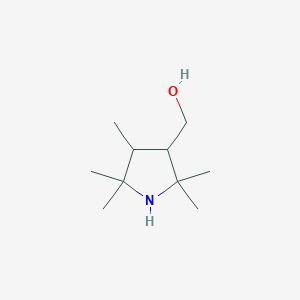
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- typically involves multi-step organic reactions. The starting materials might include a benzopyran core, which is then functionalized through various chemical reactions such as alkylation, methoxylation, and tetrazole formation. Common reagents and catalysts used in these reactions include alkyl halides, methanol, and azide salts under specific conditions like reflux or inert atmosphere.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or butenyl groups.
Reduction: Reduction reactions might target the tetrazole ring or other functional groups.
Substitution: Substitution reactions can occur at various positions on the benzopyran ring or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents depending on the specific substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- may have various applications in scientific research:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用机制
The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic pathways.
相似化合物的比较
Similar Compounds
Coumarins: Similar benzopyran compounds known for their anticoagulant properties.
Flavonoids: Another class of benzopyrans with diverse biological activities.
Tetrazoles: Compounds containing the tetrazole ring, often studied for their pharmaceutical applications.
Uniqueness
What sets 2H-1-Benzopyran-2-one, 7-methoxy-6-(3-methyl-2-butenyl)-3-(1H-tetrazol-5-yl)- apart is its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzopyran or tetrazole compounds.
属性
| 76239-48-0 | |
分子式 |
C16H16N4O3 |
分子量 |
312.32 g/mol |
IUPAC 名称 |
7-methoxy-6-(3-methylbut-2-enyl)-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C16H16N4O3/c1-9(2)4-5-10-6-11-7-12(15-17-19-20-18-15)16(21)23-14(11)8-13(10)22-3/h4,6-8H,5H2,1-3H3,(H,17,18,19,20) |
InChI 键 |
GBCFSIFOKAHKMO-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NNN=N3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxaspiro[4.11]hexadec-2-en-4-one](/img/structure/B14439632.png)

![4,4'-Diheptyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14439660.png)


![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2-dichloroethan-1-one](/img/structure/B14439690.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
